1000-Fold Enhancement in DHQ Synthase Binding Affinity: Cyclohexenyl vs. Cyclohexyl Scaffold
In a direct head-to-head comparison within the same study, cyclohexenyl phosphate 1 (the phosphate ester of the cyclohexen-1-yl scaffold) inhibited 3-dehydroquinate (DHQ) synthase with an inhibition constant Ki = 1.2 × 10⁻¹⁰ M (120 pM), representing 1000-fold tighter active-site binding relative to the corresponding saturated cyclohexyl phosphate 5 [1]. Cyclohexenyl homophosphonate 4 (Ki = 3.0 × 10⁻⁸ M) bound 57-fold more tightly than cyclohexyl homophosphonate 8, while cyclohexenyl tricarboxylate 2 (Ki = 8.6 × 10⁻⁹ M) bound 700-fold more tightly than cyclohexyl tricarboxylate 6 [1]. The cyclohexenyl phosphonate 3 (Ki = 1.2 × 10⁻⁹ M) was the sole olefin-containing inhibitor where improved binding was not observed relative to its cyclohexyl analog [1]. These data demonstrate that the cyclohexenyl scaffold confers a substantial and quantifiable binding advantage in the DHQ synthase active site that is not replicated by the saturated cyclohexyl framework.
| Evidence Dimension | Enzyme inhibition constant (Ki) against 3-dehydroquinate (DHQ) synthase from Escherichia coli |
|---|---|
| Target Compound Data | Cyclohexenyl phosphate 1: Ki = 1.2 × 10⁻¹⁰ M (120 pM); Cyclohexenyl homophosphonate 4: Ki = 3.0 × 10⁻⁸ M; Cyclohexenyl tricarboxylate 2: Ki = 8.6 × 10⁻⁹ M; Cyclohexenyl phosphonate 3: Ki = 1.2 × 10⁻⁹ M |
| Comparator Or Baseline | Cyclohexyl phosphate 5: Ki ~1.2 × 10⁻⁷ M; Cyclohexyl homophosphonate 8: Ki ~1.7 × 10⁻⁶ M; Cyclohexyl tricarboxylate 6: Ki ~6.0 × 10⁻⁶ M; Cyclohexyl phosphonate 7: Ki ~2.9 × 10⁻¹⁰ M (note: phosphonate 7 was previously the most potent slowly-reversible inhibitor) |
| Quantified Difference | Cyclohexenyl phosphate 1 binds 1000-fold tighter than cyclohexyl phosphate 5; Cyclohexenyl tricarboxylate 2 binds 700-fold tighter than cyclohexyl tricarboxylate 6; Cyclohexenyl homophosphonate 4 binds 57-fold tighter than cyclohexyl homophosphonate 8. |
| Conditions | Spectrophotometric assay monitoring NADH oxidation; inhibitor concentrations varied; DHQ synthase purified from E. coli; published in J. Am. Chem. Soc. 1997. |
Why This Matters
For researchers developing DHQ synthase inhibitors as antimicrobial agents (targeting the shikimate pathway absent in mammals), selecting a cyclohexenyl-based phosphonic acid scaffold over a saturated cyclohexyl analog can mean the difference between a low-picomolar lead compound and a micromolar inactive one, directly impacting hit-to-lead attrition rates.
- [1] Montchamp, J.-L.; Frost, J.W. Cyclohexenyl and Cyclohexylidene Inhibitors of 3-Dehydroquinate Synthase: Active Site Interactions Relevant to Enzyme Mechanism and Inhibitor Design. Journal of the American Chemical Society, 1997, 119, 7645–7653. DOI: 10.1021/ja961771z. View Source
